Product packaging for N-Methyl-2-(pyridin-3-YL)ethanamine(Cat. No.:CAS No. 19690-13-2)

N-Methyl-2-(pyridin-3-YL)ethanamine

Cat. No.: B012542
CAS No.: 19690-13-2
M. Wt: 136.19 g/mol
InChI Key: WKRUEUNOCVALAM-UHFFFAOYSA-N
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Description

Structural Significance and Heterocyclic Compound Classifications

N-Methyl-2-(pyridin-3-YL)ethanamine, with the chemical formula C8H12N2, is classified as a substituted pyridine (B92270). nih.govcookechem.com Its structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, attached to an N-methylethanamine side chain at the 3-position. nih.gov The presence of the basic nitrogen atom in the pyridine ring and the secondary amine in the side chain are key structural features that influence its chemical properties and reactivity.

The pyridine moiety provides a polar, ionizable aromatic system, a feature often utilized to enhance the solubility and bioavailability of larger molecules in medicinal chemistry. calpaclab.com The N-methylethanamine side chain introduces a flexible, basic functional group that can participate in various chemical reactions.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS Number 19690-13-2
Purity ≥98%

Data sourced from CookeChem cookechem.com and CP Lab Safety lgcstandards.com

Research Trajectories of Pyridyl-Ethylamine Derivatives

Research into pyridyl-ethylamine derivatives is a significant area of study in organic and medicinal chemistry. These compounds serve as important intermediates and structural motifs in the development of new chemical entities. The position of the ethylamine (B1201723) group on the pyridine ring (2-, 3-, or 4-position) significantly influences the compound's properties and potential applications.

For instance, the related compound 2-(4-Pyridyl)ethylamine is a known organic compound with a variety of synonyms including 2-(4-Pyridinyl)ethylamine and 4-(2-Aminoethyl)pyridine. Derivatives are also explored for their potential as PET tracers, such as in the synthesis of [11C]EMPA for orexin (B13118510) 2 receptors. researchgate.net The synthesis of various heterocyclic ring systems often involves pyridyl-ethylamine derivatives as starting materials or key intermediates. google.com

Foundational Contributions to Medicinal Chemistry and Organic Synthesis

This compound and its analogs are valuable building blocks in organic synthesis. lgcstandards.com They are utilized as reagents in the preparation of more complex molecules, including those with potential pharmacological activity. For example, N-(Pyridin-3-ylmethyl)ethanamine is used in the synthesis of bis-nicotine derivatives that have been investigated as inhibitors of cholinesterases and β-amyloid aggregation. researchgate.net

The ability to perform chemical modifications on both the pyridine ring and the ethylamine side chain allows for the creation of diverse chemical libraries for drug discovery programs. The synthesis of derivatives often involves standard organic reactions, highlighting the compound's utility as a versatile scaffold. The development of novel synthetic methods, such as those for preparing [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride, further expands the potential applications of these types of compounds in creating new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B012542 N-Methyl-2-(pyridin-3-YL)ethanamine CAS No. 19690-13-2

Properties

IUPAC Name

N-methyl-2-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-6-4-8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRUEUNOCVALAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408909
Record name N-Methyl-2-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19690-13-2
Record name N-Methyl-2-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of N Methyl 2 Pyridin 3 Yl Ethanamine

Established Synthetic Routes to N-Methyl-2-(pyridin-3-YL)ethanamine

Traditional synthetic approaches to this compound are well-documented and rely on fundamental organic reactions. These methods provide reliable, albeit sometimes lengthy, pathways to the target molecule.

Reductive amination is a cornerstone in the synthesis of amines, including this compound. This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the final amine.

A common strategy involves the reaction of pyridine-3-carboxaldehyde with methylamine. The in situ formation of the imine is followed by reduction, often using a borohydride-based reagent. sciencemadness.org Protocols using pyridine-borane in the presence of molecular sieves offer a mild and effective alternative to traditional reagents like sodium cyanoborohydride. sciencemadness.org The efficiency of this reaction can be influenced by the choice of reducing agent and reaction conditions. For instance, borohydride (B1222165) exchange resin has been used for the reductive amination of various aldehydes and ketones.

Key Features of Reductive Amination:

Involves imine formation and subsequent reduction.

Commonly employs borohydride reagents.

Can be catalyzed by various agents to improve efficiency.

Alkylation and acylation strategies provide alternative routes to this compound. These methods typically start with a pre-existing pyridine-containing amine and introduce the methyl group.

One approach involves the direct N-alkylation of 2-(pyridin-3-yl)ethanamine with a methylating agent. However, controlling the extent of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be a challenge. A more controlled method involves the acylation of 2-(pyridin-3-yl)ethanamine with a suitable acylating agent, followed by reduction of the resulting amide. For example, reaction with an acetylating agent would yield an N-acetyl derivative, which can then be reduced to the desired N-methyl product.

A specific example of N-methylation involves treating N-benzylideneethylamine with methyl iodide in a pressure bomb, followed by hydrolysis. orgsyn.org While this illustrates the concept, direct application to the pyridine (B92270) analog would require adaptation.

Modern synthetic chemistry offers a variety of coupling reactions that can be adapted for the synthesis of this compound. These reactions often involve the formation of carbon-nitrogen bonds through the use of metal catalysts.

Palladium-catalyzed cross-coupling reactions, for instance, could be employed. A hypothetical route might involve the coupling of a 3-halopyridine derivative with a suitable N-methylated aminoethyl component. The specific choice of catalyst, ligands, and reaction conditions is crucial for the success of such transformations. nih.gov Additionally, copper-catalyzed C-N bond formation is another viable strategy, often used in the synthesis of related pyridine derivatives. google.com

Synthesis of Pyridine Derivatives as Precursors and Intermediates

The synthesis of this compound is intrinsically linked to the availability of appropriately functionalized pyridine precursors. The preparation of these intermediates is a critical first step in many synthetic routes.

Common precursors include 3-substituted pyridines such as pyridine-3-carboxaldehyde, 3-cyanopyridine, or 3-vinylpyridine. For example, pyridine-3-carboxaldehyde is a key starting material for reductive amination procedures. The synthesis of these precursors can be achieved through various methods, including oxidation of the corresponding methylpyridine or dehydration of the corresponding aldoxime. The synthesis of various pyridine derivatives often involves multi-step sequences. For example, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been reported through an eight-step linear method starting from 3-fluoro-2-hydroxypyridine. nih.gov

PrecursorSynthetic Utility
Pyridine-3-carboxaldehydeStarting material for reductive amination.
3-CyanopyridineCan be reduced to the corresponding amine.
3-VinylpyridineCan undergo hydroamination or other additions.

Advanced Synthetic Techniques and Catalyst Applications

Recent advancements in synthetic methodology have provided more efficient and environmentally friendly routes to complex molecules, including this compound. These techniques often focus on improving reaction efficiency and selectivity.

The in situ generation of reactive intermediates, such as imines in reductive amination, is a key strategy to streamline synthetic processes and avoid the isolation of unstable compounds. sciencemadness.org This approach is often coupled with the use of advanced catalytic systems. For example, ruthenium-based catalysts have shown high efficiency in the reductive amination of biomass-derived aldehydes and ketones. nih.gov Similarly, catalysts like Fe3O4@MIL-101(Cr)-N(CH2PO3)2 have been used for the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the power of tailored catalysts in pyridine chemistry. nih.gov The development of catalyst-free methods, where possible, also represents a significant advancement in green chemistry. scirp.org

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is characterized by the presence of both a pyridine ring and a secondary amine. This dual functionality allows for a wide range of chemical transformations and the synthesis of diverse derivatives.

The secondary amine is susceptible to further alkylation, acylation, and sulfonylation reactions. For example, it can react with various electrophiles to form more complex tertiary amines or amides. The pyridine ring, being an electron-deficient aromatic system, can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of activating groups. The nitrogen atom of the pyridine ring can also be quaternized by reaction with alkyl halides.

Furthermore, the pyridine ring can be functionalized through lithiation followed by reaction with an electrophile. researchgate.net This allows for the introduction of various substituents at specific positions on the pyridine ring, leading to a wide array of derivatives with potentially interesting chemical and biological properties.

Oxidation Reactions of the Compound

The oxidation of this compound can occur at either the secondary amine or the pyridine ring, depending on the oxidizing agent and reaction conditions. The nitrogen of the secondary amine is susceptible to oxidation, which can lead to the formation of products such as hydroxylamines, nitrones, or, with more potent oxidants, cleavage of the C-N bond.

The pyridine ring is generally resistant to oxidation due to its aromatic nature. However, under strong oxidizing conditions, it can be converted to the corresponding N-oxide. This transformation can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions.

Oxidizing AgentPotential Product(s)Reaction Site
Mild Oxidants (e.g., H₂O₂)N-hydroxylamine, NitroneSecondary Amine
Strong Oxidants (e.g., KMnO₄)Cleavage products, Pyridine-N-oxideSecondary Amine, Pyridine Ring

Reduction Reactions of the Compound

Reduction reactions of this compound primarily target the pyridine ring. The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation requires a catalyst, such as platinum, palladium, or nickel, and is typically carried out under a hydrogen atmosphere. The reduction of the pyridine ring significantly alters the compound's structure and basicity, converting the planar, aromatic heterocycle into a saturated, non-planar ring system. The secondary amine is generally stable under these conditions.

Reduction MethodProductNotes
Catalytic Hydrogenation (e.g., H₂/Pt)N-Methyl-2-(piperidin-3-yl)ethanamineReduces the aromatic pyridine ring to a saturated piperidine ring.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound exhibits characteristic reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring towards electrophilic attack. The directing effect of the nitrogen and the alkyl substituent at the 3-position generally favors substitution at the 2-, 4-, and 6-positions. However, the inherent deactivation of the ring means that harsh reaction conditions are often required for these reactions to proceed.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, which are electronically activated by the ring nitrogen. nih.gov For substitution to occur, a good leaving group, such as a halide, must be present on the ring. The reaction proceeds via an addition-elimination mechanism. nih.gov For this compound itself, which lacks a leaving group, direct nucleophilic substitution on the pyridine ring is not feasible. However, derivatives of this compound bearing a leaving group at an appropriate position could undergo such reactions. Nucleophilic addition to 3-substituted pyridinium (B92312) salts has been shown to favor the formation of 2,3-disubstituted 1,2-dihydropyridines. nih.gov

Reaction TypePosition of AttackReactivity
Electrophilic Substitution2-, 4-, 6-Deactivated ring, requires harsh conditions.
Nucleophilic Substitution2-, 4-, 6-Activated ring, requires a leaving group. nih.gov

Formation of Bioactive Analogs and Ligands (e.g., Schiff Bases, Metal Complexes)

The secondary amine and the pyridine nitrogen of this compound provide sites for the synthesis of various derivatives, including Schiff bases and metal complexes, which are classes of compounds known for their diverse biological activities. mdpi.comresearchgate.netnih.govresearchgate.net

Schiff Bases: While primary amines are typically used to form Schiff bases through condensation with aldehydes or ketones, the secondary amine in this compound can potentially participate in related reactions, such as the Mannich reaction, to form more complex structures. However, direct formation of a stable C=N double bond from a secondary amine is not a standard Schiff base reaction. For the formation of a classical Schiff base, a primary amine analog, 2-(pyridin-3-yl)ethanamine, would be required. The resulting Schiff bases, containing the pyridine moiety, are of significant interest due to their potential as bioactive ligands. researchgate.netresearchgate.net The imine group in Schiff bases is crucial for their chelating and biological properties. researchgate.net

Metal Complexes: The nitrogen atoms of both the pyridine ring and the secondary amine can act as donor atoms, allowing this compound to function as a ligand in the formation of coordination complexes with various transition metals. pvpcollegepatoda.orgjscimedcentral.com The ability of pyridine-based ligands to form stable complexes with metal ions is well-documented. jscimedcentral.com The resulting metal complexes can exhibit a range of geometries and oxidation states, and often display enhanced biological activity compared to the free ligand. mdpi.comresearchgate.net For instance, copper(II) complexes of pyridyl-based Schiff bases have shown significant biological applications. mdpi.com The coordination of the metal ion can lead to compounds with interesting catalytic and medicinal properties. researchgate.net

Derivative TypeKey Functional Group(s) InvolvedPotential Bioactivity
Schiff Base AnalogsSecondary Amine (in Mannich-type reactions)Antimicrobial, Antifungal, Anticancer researchgate.netnih.gov
Metal ComplexesPyridine Nitrogen, Secondary Amine NitrogenAntimicrobial, Antifungal, Catalytic mdpi.comresearchgate.netjscimedcentral.com

Iii. Analytical Characterization and Quantification of N Methyl 2 Pyridin 3 Yl Ethanamine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of N-Methyl-2-(pyridin-3-YL)ethanamine. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific experimental data for this compound is not widely published in publicly accessible literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds.

For the pyridin-3-yl moiety, the protons are expected to resonate in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0 and 8.5 ppm. The proton at position 2 of the pyridine (B92270) ring would likely appear as a singlet or a doublet with a small coupling constant, while the protons at positions 4, 5, and 6 would exhibit more complex splitting patterns (doublet of doublets, doublet of triplets) due to their coupling with adjacent protons.

The ethylamine (B1201723) side chain would present several characteristic signals. The two methylene (B1212753) groups (-CH2-CH2-) would appear as triplets in the aliphatic region of the spectrum, likely between δ 2.5 and 3.0 ppm. The N-methyl group (-NH-CH3) would be observed as a singlet, typically in the range of δ 2.2 to 2.5 ppm. The amine proton (-NH-) signal can be broad and its chemical shift is highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would be found in the downfield region, generally between δ 120 and 150 ppm. The carbon atoms of the ethylamine side chain would resonate at higher field strengths, with the methylene carbons appearing around δ 30-50 ppm and the N-methyl carbon at approximately δ 35-45 ppm.

¹H and ¹³C NMR Data for a Structurally Related Compound: N-((pyridin-3-yl)methyl)benzenamine

To provide a reference, the NMR data for the related compound N-((pyridin-3-yl)methyl)benzenamine is presented below. While not identical, it offers insight into the expected spectral features of a molecule containing a pyridin-3-yl group.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ 8.88 (1H, d, J = 1.9 Hz, Pyridyl-H)δ 157.1
δ 8.56 (1H, dd, J = 4.6, 1.9 Hz, Pyridyl-H)δ 152.0
δ 8.34 (1H, s, CH)δ 151.4
δ 8.14 (1H, dt, J = 7.8; 1.9 Hz, Pyridyl-H)δ 150.9
δ 7.32-7.08 (5H, m, Pyridyl-H (1H), Ar-H (4H))δ 134.8
δ 131.8
δ 129.2
δ 126.5
δ 123.7
δ 120.8
δ 43.5

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₈H₁₂N₂), the molecular weight is 136.19 g/mol . lgcstandards.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 136.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The N-H stretching vibration of the secondary amine would appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. A C-N stretching vibration for the aliphatic amine would be expected in the range of 1020-1250 cm⁻¹.

UV-Visible Spectroscopy in Detection

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for detecting molecules with chromophores, such as aromatic rings. The pyridine ring in this compound acts as a chromophore. A structurally similar compound, 1-pyridin-3-yl-ethylamine, exhibits absorption maxima at 204 nm and 258 nm. It is anticipated that this compound would have a similar UV absorption profile, making UV detection a viable method for its analysis.

Chromatographic Methods for Purity and Quantitative Determination

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A reversed-phase HPLC method would be suitable for the separation and quantification of this compound. A C18 column would likely provide good retention and separation from potential impurities. The mobile phase could consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control the retention and peak shape of the basic amine. Detection could be achieved using a UV detector set at one of the absorption maxima of the pyridine ring, for instance, around 260 nm.

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a certified reference standard of this compound and plotting the peak area against the concentration. This would allow for the accurate determination of the compound's concentration in unknown samples.

Gas Chromatography (GC) Applications

Gas chromatography can be employed for the analysis of this compound, particularly when coupled with a mass spectrometry (MS) detector for definitive identification. However, direct GC analysis of polar secondary amines often presents challenges, including poor peak shape (tailing) due to interactions with active sites on the column and in the injector, as well as potential thermal instability. oup.com

To overcome these issues, derivatization is a common and often necessary strategy. researchgate.netresearch-solution.com This process modifies the analyte to make it more volatile and thermally stable, thereby improving its chromatographic behavior. research-solution.com For a secondary amine like this compound, acylation is a highly effective derivatization technique. researchgate.net Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluorobenzoyl chloride (PFBCl) react with the amine group to form a stable, less polar, and more volatile amide derivative. oup.comresearch-solution.com

GC-MS is the preferred combination for analysis, as it provides both chromatographic separation and structural information, making it a powerful tool for identification. iltusa.comnih.gov While specific methods for this compound are not extensively published, a suitable method can be adapted from established procedures for other pyridine alkaloids and basic drugs. researchgate.netresearchgate.netacgpubs.org The analysis would typically involve extraction of the analyte, derivatization, and subsequent injection into the GC-MS system.

Below is a table outlining potential GC conditions for the analysis of the derivatized compound.

ParameterConditionRationale/Comments
Derivatization ReagentN-methyl-bis(trifluoroacetamide) (MBTFA)Reacts with secondary amines to form volatile trifluoroacetyl derivatives. gcms.cz
GC ColumnHP-5MS (or equivalent) - 5% Phenyl Methyl SiloxaneA versatile, low-polarity phase suitable for a wide range of compounds, including alkaloid derivatives. acgpubs.org
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolution and capacity.
Carrier GasHeliumInert carrier gas standard for GC-MS applications.
Injector Temperature250 °CEnsures complete vaporization of the derivatized analyte without thermal degradation. healthycanadians.gc.ca
Oven ProgramInitial: 70°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 minA typical temperature program to separate the analyte from solvent and potential impurities.
DetectorMass Spectrometer (MS)Provides high selectivity and definitive identification based on mass spectrum and fragmentation patterns. nih.gov
MS ModeScan Mode (for identification) or SIM Mode (for quantification)Full scan is used to identify unknown compounds, while Selected Ion Monitoring (SIM) offers higher sensitivity for quantifying known analytes. healthycanadians.gc.ca

Advanced Chromatographic Phases (e.g., ZIC-HILIC, mixed-mode columns)

Modern liquid chromatography has seen the development of advanced stationary phases that offer unique selectivity for polar compounds, which are often challenging to retain and separate using traditional reversed-phase (RP) columns. For a polar, basic compound like this compound, Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) and mixed-mode columns are particularly advantageous.

Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

HILIC is a powerful technique for separating polar and hydrophilic compounds. The ZIC-HILIC stationary phase contains permanently bonded zwitterionic functional groups, such as a sulfobetaine (B10348) group, which establishes a stable water-enriched layer on the silica (B1680970) surface. jocrehes.com Separation in HILIC is primarily based on the partitioning of the analyte between this immobilized aqueous layer and a mobile phase with a high organic solvent concentration. jocrehes.com

The zwitterionic nature of the phase also allows for weak electrostatic interactions, providing unique selectivity. This makes ZIC-HILIC an excellent choice for analyzing Betahistine (B147258) (N-Methyl-2-(pyridin-2-yl)ethanamine), an isomer of the target compound. jocrehes.com The retention of Betahistine on ZIC-HILIC columns increases with a higher percentage of acetonitrile in the mobile phase, confirming a hydrophilic partitioning mechanism. jocrehes.com This approach avoids the need for ion-pairing reagents, which are often required in RP-HPLC but can be problematic for MS detection.

A study on Betahistine quantification provides a directly applicable method for its isomers. jocrehes.com

ParameterCondition
ColumnZIC-HILIC (e.g., SeQuant® ZIC®-HILIC)
Dimensions100 mm x 4.0 mm ID
Mobile PhaseAcetonitrile and Acetate Buffer (pH 3.3-5.5)
Elution ModeGradient or Isocratic (e.g., 70-95% Acetonitrile)
Flow Rate0.5 mL/min
DetectionUV at 235 nm
jocrehes.com

Mixed-Mode Chromatography (MMC)

Mixed-mode columns are designed with stationary phases that possess multiple retention mechanisms, typically combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties. This dual functionality is highly effective for separating mixtures of compounds with varying polarity and charge, such as basic drugs and their impurities.

For pyridine-containing compounds, mixed-mode columns that incorporate cation-exchange capabilities are particularly useful. These columns can retain basic analytes like this compound via strong electrostatic interactions, while also separating compounds based on hydrophobicity. This allows for excellent peak shape and retention control without the use of ion-pairing reagents, ensuring compatibility with mass spectrometry. mdpi.com

Several mixed-mode columns have been successfully applied to the analysis of pyridine and its derivatives. mdpi.com

Column TypeMobile Phase ExampleDetectionReference
Primesep 100Acetonitrile / Water / Sulfuric Acid (gradient)UV at 250 nm libretexts.org
Amaze SCAcetonitrile / Water / Ammonium (B1175870) Formate (pH 3, gradient)UV at 254 nm mdpi.com
Coresep 100Acetonitrile / Water with Formic or Sulfuric AcidUV, MS, ELSD mdpi.com

Impurity Profiling and Related Substances Determination (e.g., in pharmaceutical contexts)

Impurity profiling is a critical aspect of pharmaceutical development and quality control, mandated by regulatory agencies to ensure the safety and efficacy of drug substances. journalijar.com An impurity is any component present in the drug substance that is not the active pharmaceutical ingredient (API). These can include starting materials, by-products, intermediates, degradation products, or reagents. drawellanalytical.com

This compound is an isomer of N-Methyl-2-(pyridin-2-yl)ethanamine, the API known as Betahistine. The analysis of impurities in Betahistine provides a relevant pharmaceutical context for understanding the types of related substances that could be associated with this compound. Pharmacopoeial methods for Betahistine list several specified impurities, including 2-vinylpyridine (B74390) (Impurity A), 2-pyridineethanol (Impurity B), and N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine (Impurity C). journalijar.comlgcstandards.comlgcstandards.com

In addition to these, research has identified other process-related impurities that may form during synthesis. journalijar.com The determination of these impurities is typically performed using stability-indicating HPLC methods, which are validated to separate the API from all known related substances and degradation products. ingentaconnect.comresearchgate.net A common approach involves a C18 reversed-phase column with a buffered mobile phase and UV detection. ingentaconnect.comresearchgate.net

Given its structural similarity, this compound could be a potential impurity in syntheses targeting other pyridine-based pharmaceuticals if isomeric starting materials are present. The table below lists known impurities of the closely related drug Betahistine, which serves as a model for the types of related substances that would be monitored.

Impurity NameStructureCommon DesignationOrigin
2-Vinylpyridine2-Vinylpyridine StructureImpurity AStarting material / By-product
2-Pyridineethanol2-Pyridineethanol StructureImpurity BStarting material / Hydrolysis
N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamineImpurity C StructureImpurity CBy-product
N-acetyl betahistineN-acetyl betahistine StructureImpurity DBy-product from acetylation
2-(Pyridin-2-yl)ethyl acetateImpurity E StructureImpurity EBy-product
journalijar.comlgcstandards.com

Iv. Pharmacological and Biological Investigations of N Methyl 2 Pyridin 3 Yl Ethanamine

Molecular Target Interactions and Receptor Binding Studies

The engagement of N-Methyl-2-(pyridin-3-YL)ethanamine with various molecular targets, primarily within the central nervous system, has been characterized through receptor binding and functional assays. These studies are crucial for understanding the compound's mechanism of action and its potential physiological effects.

This compound is an aralkylamine, a class of organic compounds known for their interactions with various neurotransmitter systems. drugbank.com The core structure, featuring a pyridine (B92270) ring and an ethylamine (B1201723) side chain, allows it to interact with receptors that typically bind to endogenous neurotransmitters like dopamine, norepinephrine, and serotonin. Research into related compounds, such as bis-nicotine derivatives, has highlighted their role as inhibitors of cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132). This suggests a potential for this compound and its analogs to modulate cholinergic neurotransmission.

Furthermore, the structural similarity to other centrally active agents implies potential interactions with a range of monoamine receptors. The modulation of these receptor activities can lead to a cascade of downstream signaling events within neurons, influencing various physiological and behavioral processes. The precise nature of this modulation, whether agonistic, antagonistic, or allosteric, is a key area of investigation.

Binding affinity, often expressed as the inhibition constant (Ki), quantifies the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity. Studies on this compound and its analogs have sought to determine their binding profiles across a panel of neuroreceptors to understand their selectivity.

While specific Ki values for this compound at various receptors are not extensively documented in publicly available literature, research on structurally similar compounds provides insights. For instance, the design of ligands for orexin (B13118510) 2 receptors has utilized the N-(Pyridin-3-ylmethyl)ethanamine scaffold, indicating its utility in targeting specific receptor subtypes. The selectivity of these compounds is a critical factor, as off-target binding can lead to undesirable side effects. The goal of many medicinal chemistry efforts is to optimize selectivity for a particular receptor or a specific subset of receptors.

Table 1: Binding Affinities of Selected Pyridine Derivatives at Various Receptors Fictional data for illustrative purposes, as specific public data for the primary compound is limited.

CompoundReceptor TargetBinding Affinity (Ki, nM)
Analog ADopamine D250
Analog BSerotonin 5-HT2A120
Analog CNicotinic α4β225
Analog DOrexin 275

This table is for illustrative purposes to demonstrate how binding affinity data is typically presented. The values are not actual experimental data for this compound or its analogs.

Beyond receptor interactions, this compound and its derivatives have been investigated for their potential to inhibit enzyme activity. As previously mentioned, related bis-nicotine derivatives are known to inhibit cholinesterases. This inhibition is crucial for maintaining appropriate levels of acetylcholine in the synaptic cleft, which is vital for cognitive function and neuromuscular signaling.

The mechanism of enzyme inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. Understanding the specific mechanism is essential for predicting the pharmacological effects of the compound. For instance, competitive inhibitors can be overcome by increasing substrate concentration, while non-competitive inhibitors cannot. The pyridine moiety within the structure of these compounds can play a key role in their binding to enzyme active sites, potentially through hydrogen bonding or pi-stacking interactions.

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR studies focus on how modifications to the pyridine ring, the ethylamine side chain, and the N-methyl group affect its pharmacological profile.

The position of the ethylamine side chain on the pyridine ring is a critical determinant of biological activity. This compound has the substituent at the 3-position. Its isomers, with the side chain at the 2- or 4-position, would be expected to have different biological profiles due to altered electronic properties and steric interactions with receptor binding pockets.

The introduction of various substituents on the pyridine ring can also significantly modulate activity. mdpi.com For example, the addition of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, influencing its ability to form ionic bonds with receptor residues. The size and lipophilicity of substituents can also affect a compound's ability to cross the blood-brain barrier and access central targets. Studies on related pyrazolo[1,5-a]pyrimidin-7-amines have shown that specific substitutions, such as a 3-(4-fluoro)phenyl group, can enhance biological activity. mdpi.com

Table 2: Influence of Pyridine Ring Position and Substituents on Activity Illustrative SAR data.

CompoundPyridine PositionSubstituentRelative Activity
N-Methyl-2-(pyridin-2-yl)ethanamine2None+
This compound3None+++
N-Methyl-2-(pyridin-4-yl)ethanamine4None++
N-Methyl-2-(5-chloro-pyridin-3-yl)ethanamine35-Chloro++++
N-Methyl-2-(6-methoxy-pyridin-3-yl)ethanamine36-Methoxy++

This table illustrates hypothetical SAR trends. The relative activity is a qualitative measure.

The insights gained from SAR studies are instrumental in the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can create new compounds with desired biological profiles.

For example, if a particular receptor interaction is known to be beneficial, analogs can be designed to enhance this interaction. This might involve modifying the length or flexibility of the ethylamine side chain to achieve a better fit within the receptor's binding pocket. Similarly, if a compound shows unwanted off-target effects, modifications can be made to reduce its affinity for the responsible receptors. The synthesis of pyridine-containing inhibitors of 1-deoxyxylulose-5-phosphate reductoisomerase for antimalarial activity is an example of such rational design. mdpi.com The ultimate goal is to develop compounds that are highly effective and have a favorable safety profile.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluations

Comprehensive studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are not readily found in the scientific literature. The journey of a compound through the body is a critical aspect of preclinical evaluation, providing insights into its potential as a therapeutic agent.

Specific data on the absorption characteristics and bioavailability of this compound following administration are not available in the reviewed literature. Such studies are essential to determine the extent and rate at which the compound enters systemic circulation.

Information regarding the distribution of this compound within the body, including its ability to cross the blood-brain barrier, is not specified in existing research. The capacity to penetrate the blood-brain barrier is a crucial factor for compounds being investigated for neurological effects. For other pyridine-containing compounds, such as pyridinium (B92312) aldoximes, blood-brain barrier penetration is a significant area of study, highlighting its importance for centrally acting agents. nih.gov

The metabolic breakdown and biotransformation pathways of this compound have not been elucidated in the available scientific reports. Understanding a compound's metabolism is fundamental to assessing its efficacy and potential for drug-drug interactions.

V. Computational Chemistry and Molecular Modeling for N Methyl 2 Pyridin 3 Yl Ethanamine

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. For N-Methyl-2-(pyridin-3-YL)ethanamine, DFT calculations can elucidate its fundamental electronic and structural properties. While specific DFT studies exclusively on this compound are not abundant in publicly available literature, we can infer its properties from studies on its close analog, nicotine (B1678760).

DFT studies on nicotine reveal insights into its electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scirp.org These orbitals are crucial in determining a molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability and reactivity. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can highlight the pathways of electron transfer within the molecule. scirp.org For this compound, the pyridine (B92270) ring and the amine group are expected to be key sites of electronic activity.

The optimized geometry of the molecule, including bond lengths and angles, can also be accurately calculated using DFT. scirp.org These structural parameters are fundamental for understanding the molecule's shape and how it might fit into the binding pocket of a protein.

Table 1: Predicted Electronic Properties of Pyridine Derivatives from DFT Studies

PropertyDescriptionRelevance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule.
Mulliken Charge Distribution of atomic charges throughout the molecule.Identifies regions of positive and negative charge, which are important for electrostatic interactions.

This table is illustrative and based on general findings for pyridine derivatives. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of this compound, docking simulations are primarily used to predict its binding mode and affinity to biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net

Given its structural similarity to nicotine, this compound is expected to interact with nAChR subtypes, such as α4β2 and α7. nih.gov Docking studies on nicotine and its derivatives with these receptors have identified key amino acid residues in the binding pocket that are crucial for interaction. nih.gov These interactions often involve hydrogen bonds with the pyridine nitrogen and cation-π interactions with aromatic residues like tryptophan and tyrosine. nih.govresearchgate.net

The output of a docking simulation is typically a docking score, which estimates the binding affinity, and a predicted binding pose. For instance, a study on nicotine and its metabolites docking with α4β2 and α7 nAChRs reported docking scores in the range of -41 to -71 kcal/mol, indicating strong binding affinities. nih.gov Similar interactions and affinities would be anticipated for this compound.

Table 2: Key Interacting Residues in Nicotinic Acetylcholine Receptors

Receptor SubtypeKey Amino Acid ResiduesType of Interaction
α4β2 nAChR TrpB, TyrA, TyrC1, TyrC2, LeuC2Cation-π, Hydrogen Bonding, Hydrophobic
α7 nAChR TrpB, TyrC1, TyrC2, GlnC2Cation-π, Hydrogen Bonding

This table is based on docking studies of nicotinic ligands and indicates potential interaction sites for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and the stability of ligand-protein complexes over time. github.ionih.goveasychair.org For this compound, MD simulations can be used to analyze its conformational flexibility and to refine the binding poses obtained from molecular docking.

An MD simulation of this compound bound to a receptor like the α4β2 nAChR would reveal the stability of the interactions observed in docking. nih.gov It would show how the ligand and protein adapt to each other's presence, including movements of the protein's flexible loops and the ligand's rotatable bonds. The flexibility of the ethylamine (B1201723) side chain is a key feature that can be explored through MD simulations, revealing the different conformations the molecule can adopt within the binding site. github.io

Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand, which indicates its stability in the binding pocket, and the root-mean-square fluctuation (RMSF) of the protein residues, highlighting which parts of the protein are most affected by ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov For this compound, QSAR studies would involve analyzing a set of related pyridine-containing compounds with known activities to develop a model that can predict the activity of new or untested compounds.

A 3D-QSAR study, for example, would use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a model. nih.gov These methods generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties. The resulting models can identify which molecular features are positively or negatively correlated with biological activity. nih.gov For instance, a QSAR model might reveal that increased steric bulk in a certain region of the molecule decreases activity, while a hydrogen bond donor in another position enhances it. Such insights are invaluable for the design of new, more potent analogs. nih.gov

Vi. Advanced Research Applications of N Methyl 2 Pyridin 3 Yl Ethanamine

Coordination Chemistry and Ligand Design

In the realm of coordination chemistry, the design of ligands is fundamental to the development of new metal complexes with tailored properties. N-Methyl-2-(pyridin-3-YL)ethanamine is an effective ligand due to its ability to form stable complexes with various metal ions. The pyridine (B92270) nitrogen atom and the secondary amine nitrogen can act as a bidentate ligand, coordinating to a metal center to form a stable five-membered chelate ring.

The flexibility of the ethylamine (B1201723) chain allows for the accommodation of different metal ion geometries. This has led to research into its use in creating complexes for applications such as DNA photocleavage. For instance, related chiral ligands like N-(Anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (APPE) form complexes with zinc(II) and cobalt(II) that can cleave DNA upon irradiation. evitachem.com The structural similarities suggest that this compound could be a valuable building block for similar photoactive agents.

Furthermore, derivatives of this compound, such as those incorporating multiple pyridylmethyl groups, have been shown to create diverse and flexible coordination environments. evitachem.com This adaptability allows for the synthesis of discrete metal complexes, dimers, and even one-dimensional coordination polymers, highlighting the potential for creating novel supramolecular structures.

Catalysis in Organic Synthesis

The pyridine moiety within this compound plays a crucial role in its catalytic applications. The nitrogen atom in the pyridine ring can influence the electronic properties of a metal catalyst, thereby modulating its reactivity and selectivity.

Research has demonstrated the importance of the pyridine nitrogen in palladium-catalyzed reactions, such as the hydrolysis of imines. mdpi.com The coordination of the pyridine ring to the palladium catalyst can increase the polarity of the reactive bond, facilitating the chemical transformation. This suggests that this compound and its derivatives could be employed as ancillary ligands in a variety of transition metal-catalyzed processes.

Additionally, pyridine derivatives are integral to the synthesis of various commodity and specialty chemicals. For example, the catalytic synthesis of methylpyridines from simple starting materials like acetylene (B1199291) and ammonia (B1221849) is a significant industrial process. semanticscholar.org The fundamental principles of these catalytic reactions underscore the potential for using this compound as a scaffold for developing new and more efficient catalysts.

Development of Advanced Materials and Polymers

The ability of this compound to act as a bridging ligand between metal centers makes it a promising candidate for the construction of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their high porosity and potential applications in gas storage, separation, and catalysis.

A closely related isomer, N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine, is noted for its use as a ligand in the formation of MOFs. bldpharm.com The pyridine and amine functionalities provide the necessary coordination sites to link metal ions into extended, three-dimensional networks. The specific geometry and connectivity of the resulting framework are dictated by the structure of the organic ligand.

The potential for this compound to be used in such applications is significant. By carefully selecting the metal ion and reaction conditions, it is conceivable to synthesize novel porous materials with tailored properties. The structural features of the ligand, such as the position of the nitrogen atom on the pyridine ring, can have a profound impact on the final architecture and, consequently, the material's function.

Utilization as Analytical Standards and Reagents

In the pharmaceutical industry, the use of well-characterized analytical standards is essential for ensuring the quality and purity of drug substances. Impurities in pharmaceutical products must be identified and quantified to meet stringent regulatory requirements.

A related compound, N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine, is available as a British Pharmacopoeia (BP) reference standard. sigmaaldrich.com It is specifically used as a known impurity of Betahistine (B147258), a drug used to treat vertigo. lgcstandards.comlgcstandards.com This highlights the role of such pyridine derivatives in quality control, where they are used to calibrate analytical instruments and validate analytical methods.

Given its stable and well-defined chemical structure, this compound is also suitable for use as an analytical standard or reagent. cookechem.combldpharm.comcalpaclab.com It can be used in various analytical techniques, including chromatography and spectroscopy, to identify and quantify related compounds in complex mixtures. The availability of this compound in high purity is crucial for its application as a reference material. calpaclab.com

Vii. Contemporary Challenges and Future Research Directions

Development of Highly Selective and Potent N-Methyl-2-(pyridin-3-YL)ethanamine Derivatives

The pursuit of highly selective and potent derivatives of this compound is a cornerstone of its therapeutic development. The core structure, featuring a pyridine (B92270) ring and a secondary amine, offers multiple avenues for chemical modification to enhance its interaction with specific biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies are pivotal in this endeavor, providing insights into how structural modifications influence biological activity.

For instance, in related pyridine-containing compounds, the position of the nitrogen atom within the pyridine ring and the nature of substituents on both the ring and the ethylamine (B1201723) side chain have been shown to be critical determinants of potency and selectivity. nih.gov The development of analogs often involves systematic modifications, such as altering the substitution pattern on the pyridine ring, introducing various functional groups to the ethylamine moiety, or exploring different N-substituents. These modifications can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for its intended target.

A key challenge lies in achieving a balance between potency and selectivity. While enhancing potency is often a primary goal, it must not come at the expense of increased off-target interactions, which can lead to undesirable side effects. The design of novel derivatives, therefore, requires a deep understanding of the target's binding site and the development of molecules that can form specific, high-affinity interactions.

Integration of Omics Technologies in Mechanistic Elucidation

Understanding the precise mechanism of action of this compound and its derivatives is fundamental to their rational development. The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to unraveling the complex biological pathways modulated by these compounds.

Proteomics, the large-scale study of proteins, can be employed to identify the direct protein targets of a drug molecule and to characterize its broader impact on the cellular proteome. nih.govnih.gov Chemical proteomics approaches, for instance, can help in the comprehensive characterization of drug-target interactions, including the identification of off-target activities that might contribute to both therapeutic efficacy and adverse effects. nih.gov For a compound like this compound, proteomics could reveal its binding partners within a cell, providing crucial clues about its mechanism of action.

The synergistic use of these omics technologies can provide a holistic view of the biological effects of this compound, moving beyond a single target to a systems-level understanding of its pharmacology.

Advancements in Asymmetric Synthesis and Chiral Resolution

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. Therefore, the ability to produce single, pure enantiomers is of paramount importance.

Asymmetric synthesis offers a direct route to obtaining a single enantiomer, avoiding the need for separation of a racemic mixture. researchgate.net Recent advances in asymmetric synthesis have provided a variety of methods applicable to the synthesis of chiral 2-arylethylamines. researchgate.net These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For pyridine-containing compounds, methodologies such as the asymmetric reduction of imines or the use of chiral phase-transfer catalysts have shown promise. researchgate.net

Chiral resolution , on the other hand, involves the separation of a racemic mixture into its individual enantiomers. metabolomicsworkbench.org This can be achieved through various techniques, including:

Formation of diastereomeric salts: The racemate is reacted with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization. metabolomicsworkbench.orgnih.gov

Chiral chromatography: The racemate is passed through a chromatography column containing a chiral stationary phase, which selectively interacts with one enantiomer more strongly than the other, leading to their separation. nih.gov

Enzymatic resolution: Enzymes can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.gov

The choice between asymmetric synthesis and chiral resolution depends on various factors, including the efficiency of the methods, the cost of reagents and catalysts, and the scalability of the process. For the development of this compound, both approaches represent active areas of research.

Computational-Experimental Synergies in Drug Discovery and Design

The integration of computational methods with experimental techniques has become an indispensable part of modern drug discovery. For this compound, these synergies can significantly accelerate the identification and optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org By developing QSAR models for this compound derivatives, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net A pharmacophore model for this compound can be used to screen large virtual libraries of compounds to identify new molecules with the potential to bind to the same target. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.commdpi.com This can provide valuable insights into the binding mode of this compound and its derivatives, helping to explain their observed activities and guiding the design of new analogs with improved binding affinities. mdpi.com

The power of these computational approaches lies in their ability to rapidly screen large numbers of compounds and to provide a rational basis for the design of new molecules. When combined with experimental validation, this synergistic approach can significantly streamline the drug discovery process.

Overcoming Bioavailability and CNS Penetration Challenges in Drug Development

For a drug to be effective, it must be able to reach its target site in the body in sufficient concentrations. This is governed by its pharmacokinetic properties, including its bioavailability and, for drugs targeting the central nervous system (CNS), its ability to cross the blood-brain barrier (BBB).

Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation. Poor bioavailability can be due to a variety of factors, including poor absorption from the gastrointestinal tract, degradation in the stomach, or first-pass metabolism in the liver. Strategies to improve the bioavailability of a compound like this compound may include chemical modifications to enhance its solubility and membrane permeability, or the use of advanced drug delivery systems such as nanoparticles or liposomes. mdpi.comnih.gov

CNS penetration is a major challenge for drugs targeting the brain, as the BBB is a highly selective barrier that restricts the passage of most molecules from the blood into the brain. mdpi.com The ability of a compound to cross the BBB is influenced by its physicochemical properties, such as its size, lipophilicity, and charge. For this compound to be effective for CNS disorders, it must be able to efficiently cross this barrier. Research in this area focuses on understanding the transport mechanisms at the BBB and on designing molecules with properties that favor brain penetration. sigmaaldrich.com This may involve modifying the structure of the compound to increase its lipophilicity or to make it a substrate for specific transporters that carry molecules into the brain.

The following table summarizes some key physicochemical properties of this compound that are relevant to its potential bioavailability and CNS penetration.

PropertyValueSource
Molecular FormulaC8H12N2 researchgate.net
Molecular Weight136.19 g/mol researchgate.net
Topological Polar Surface Area (TPSA)28.1 Ų
XLogP31.1

Note: These values are computationally predicted and may vary from experimentally determined values.

The relatively low molecular weight and moderate lipophilicity (as indicated by the XLogP3 value) of this compound suggest that it may have the potential for good oral absorption and CNS penetration. However, experimental validation is crucial to confirm these predictions.

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR are critical for confirming the methylamine substitution and pyridinyl moiety. Key signals include δ 2.4–2.6 ppm (N–CH3_3) and aromatic pyridine protons at δ 7.2–8.6 ppm.
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid in H2_2O/MeCN gradient) coupled with ESI-MS detects molecular ions at m/z 137.1 [M+H]+^+.
  • FT-IR : Stretching vibrations for C–N (1250–1350 cm1^{-1}) and pyridinyl C=C (1600–1650 cm1^{-1}) confirm structural integrity .

How can SHELXL be applied to refine the crystal structure of this compound complexes?

Advanced Research Question
SHELXL is widely used for small-molecule crystallography. For this compound metal complexes:

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data are collected at 100 K.

Refinement : Anisotropic displacement parameters for non-H atoms are refined using SHELXL’s least-squares algorithms. Hydrogen atoms are positioned geometrically.

Validation : R-factor convergence (<5%), Fo-Fc maps, and PLATON checks ensure structural accuracy. Challenges include disorder in the pyridinyl ring, resolved via PART instructions in SHELXL .

What computational strategies are recommended for studying the binding interactions of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., protein arginine N-methyltransferases). Pyridinyl nitrogen and methylamine groups often form hydrogen bonds with active-site residues.
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).
  • QSAR : Hammett constants or DFT-calculated descriptors (e.g., HOMO/LUMO) correlate substituent effects with inhibitory activity (e.g., IC50_{50} trends in ) .

How do structural modifications of the pyridinyl group influence the compound’s inhibitory activity against methyltransferases?

Advanced Research Question
Modifying the pyridinyl substituents (e.g., adding benzyloxy groups at the 4-position) enhances steric bulk and electron density, improving IC50_{50} values. For example:

  • N-Methyl-2-[4-[(3-phenylphenyl)methoxy]piperidin-1-yl]ethanamine shows IC50_{50} = 1.97 µM against PRMT3, compared to 500 µM for the unsubstituted analog.
  • Methodology : Competitive enzyme assays (radiolabeled SAM or fluorescent substrates) quantify inhibition. Data interpretation requires Lineweaver-Burk plots to distinguish competitive/non-competitive binding .

What analytical approaches are used to identify and quantify impurities in pharmaceutical formulations containing this compound?

Advanced Research Question

  • HPLC-DAD : Gradient elution (0.1% TFA in H2_2O/MeCN) resolves impurities like N-Methyl-N,N-bis(2-pyridylethyl)amine (retention time ~12.5 min).
  • LC-HRMS : Accurate mass (<5 ppm error) identifies trace side-products (e.g., oxidation at the pyridinyl ring).
  • Pharmacopeial Standards : EP/USP guidelines specify limits for related substances (<0.1% w/w) via comparison to certified reference materials .

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced Research Question
Discrepancies in IC50_{50} or binding affinities often arise from assay conditions (e.g., buffer pH, cofactors) or stereochemical variations. Strategies include:

  • Meta-Analysis : Normalize data using standardized units (e.g., nM vs. µM) and control for variables like temperature.
  • Crystallographic Validation : Co-crystal structures (e.g., PDB 6ze5) clarify binding modes and active conformers.
  • Dose-Response Curves : Replicate studies with ≥3 independent experiments to confirm potency trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.